molecular formula C26H24N2O4S B489125 N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide CAS No. 518321-96-5

N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide

Cat. No.: B489125
CAS No.: 518321-96-5
M. Wt: 460.5g/mol
InChI Key: PMEPWVABYCCQAN-UHFFFAOYSA-N
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Description

N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide is a complex organic compound with the molecular formula C26H24N2O4S. This compound is known for its unique structural features, which include a sulfonyl group, a dibenzofuran moiety, and a pyridine carboxamide group.

Preparation Methods

The synthesis of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dibenzofuran moiety may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The pyridine carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of N-(4-ethylbenzenesulfonyl)-N-{8-oxatricyclo[740

Properties

IUPAC Name

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-2-18-7-10-21(11-8-18)33(30,31)28(26(29)19-13-15-27-16-14-19)20-9-12-25-23(17-20)22-5-3-4-6-24(22)32-25/h7-17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPWVABYCCQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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